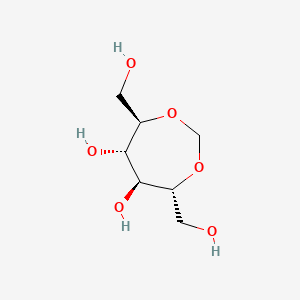

2,5-O-Methylene-D-mannitol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4R,5S,6S,7R)-4,7-bis(hydroxymethyl)-1,3-dioxepane-5,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c8-1-4-6(10)7(11)5(2-9)13-3-12-4/h4-11H,1-3H2/t4-,5-,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGKIDGPXZLFEC-DBRKOABJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC(C(C(C(O1)CO)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1O[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36566-49-1 | |

| Record name | D-Mannitol, 2,5-O-methylene- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36566-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-O-Methylene-D-mannitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036566491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-O-methylene-D-mannitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-O-Methylene-D-mannitol: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-O-Methylene-D-mannitol is a derivative of the naturally occurring sugar alcohol D-mannitol. Its structure is characterized by a methylene acetal bridge connecting the C2 and C5 hydroxyl groups of the D-mannitol backbone. This modification imparts distinct chemical and physical properties compared to its parent molecule, making it a subject of interest in various fields of chemical and pharmaceutical research. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and key properties of this compound, intended to serve as a valuable resource for professionals in drug discovery and development.

Chemical Structure and Stereochemical Elucidation

The systematic IUPAC name for this compound is (4R,5S,6S,7R)-4,7-bis(hydroxymethyl)-1,3-dioxepane-5,6-diol[1]. The core of the molecule is a seven-membered 1,3-dioxepane ring, formed by the methylene bridge between the C2 and C5 oxygen atoms of the original D-mannitol chain.

Stereochemistry:

The stereochemistry of this compound is directly inherited from its precursor, D-mannitol. D-mannitol possesses a C2 axis of symmetry, but upon the formation of the 2,5-methylene bridge, this symmetry is lost. The stereochemical configuration of the four chiral centers in the dioxepane ring is crucial for its three-dimensional shape and biological activity. The specific stereoisomer derived from D-mannitol has the following configurations:

-

C4: R configuration

-

C5: S configuration

-

C6: S configuration

-

C7: R configuration

This precise spatial arrangement of the hydroxyl and hydroxymethyl groups dictates how the molecule interacts with biological targets.

To visually represent the stereochemical relationships, the following diagram illustrates the conversion of the open-chain D-mannitol to the cyclic this compound.

Caption: Conversion of D-Mannitol to this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound from D-mannitol involves the formation of a methylene acetal. A historical method for its preparation was described by Ness, Hann, and Hudson, involving the acetolysis of trimethylene-D-mannitol[2]. While the full experimental details from this specific publication are not readily accessible, the general principles of methylene acetal formation provide insight into the synthesis.

General Synthetic Approach:

The reaction typically involves treating D-mannitol with a source of formaldehyde or a formaldehyde equivalent, such as paraformaldehyde or dimethoxymethane, in the presence of an acid catalyst. The acidic conditions protonate the carbonyl oxygen of the formaldehyde equivalent, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of D-mannitol. The reaction proceeds through a hemiacetal intermediate, followed by an intramolecular cyclization to form the thermodynamically stable seven-membered ring.

Experimental Protocol (General Procedure):

Disclaimer: The following is a generalized protocol based on standard procedures for methylene acetal formation and should be adapted and optimized for specific laboratory conditions.

-

Reactant Preparation: A suspension of D-mannitol in a suitable aprotic solvent (e.g., dimethylformamide or dioxane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: A source of formaldehyde (e.g., paraformaldehyde) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid) are added to the suspension.

-

Reaction: The mixture is heated to reflux with vigorous stirring. The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC), until the starting material is consumed.

-

Workup: Upon completion, the reaction is cooled to room temperature, and the acid catalyst is neutralized with a weak base (e.g., triethylamine or sodium bicarbonate). The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield pure this compound as a crystalline solid.

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₆ | [1] |

| Molar Mass | 194.18 g/mol | [1] |

| Melting Point | 174-175 °C | |

| CAS Number | 36566-49-1 | [1] |

| IUPAC Name | (4R,5S,6S,7R)-4,7-bis(hydroxymethyl)-1,3-dioxepane-5,6-diol | [1] |

| InChI | InChI=1S/C7H14O6/c8-1-4-6(10)7(11)5(2-9)13-3-12-4/h4-11H,1-3H2/t4-,5-,6-,7-/m1/s1 | [1] |

| SMILES | C1OCO)O)O">C@@HCO | [1] |

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the number of chiral centers and diastereotopic protons. Key signals would include:

-

Protons of the methylene bridge (O-CH₂-O).

-

Protons on the dioxepane ring.

-

Protons of the two hydroxymethyl groups.

-

Protons of the four hydroxyl groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule:

-

One signal for the methylene carbon of the acetal bridge.

-

Four signals for the carbons within the dioxepane ring.

-

Two signals for the carbons of the hydroxymethyl groups.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups.

-

C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

-

C-O stretching vibrations in the fingerprint region (1000-1300 cm⁻¹).

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The molecular ion peak ([M]⁺) would be observed at m/z 194.18.

Conclusion

This compound is a structurally interesting derivative of D-mannitol with defined stereochemistry. Its synthesis, based on the principles of methylene acetal formation, yields a molecule with distinct physicochemical properties. This guide has provided a foundational understanding of its chemical structure, stereochemistry, and key characteristics to aid researchers in its further investigation and potential applications in drug development and other scientific disciplines. Further experimental work to fully characterize its spectroscopic properties and explore its biological activities is warranted.

References

-

Ness, A. T., Hann, R. M., & Hudson, C. S. (1943). The Acetolysis of Trimethylene-D-mannitol. 2,5-Methylene-D-mannitol. Journal of the American Chemical Society, 65(12), 2215–2219. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

Sources

An In-depth Technical Guide to 2,5-O-Methylene-D-mannitol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Chiral Building Block

In the landscape of medicinal chemistry and drug development, the quest for stereochemically pure and versatile building blocks is paramount. 2,5-O-Methylene-D-mannitol, a rigidified derivative of the naturally abundant sugar alcohol D-mannitol, emerges as a compound of significant interest. Its constrained seven-membered dioxepane ring system, fused to the chiral backbone of D-mannitol, presents a unique stereochemical scaffold. This guide offers a comprehensive technical overview of the physical and chemical properties, synthesis, and potential applications of this compound, providing researchers and drug development professionals with a foundational understanding of this valuable chiral synthon.

Core Molecular Attributes of this compound

At its core, this compound is a cyclic acetal of D-mannitol. The introduction of the methylene bridge between the C2 and C5 hydroxyl groups significantly alters the conformational flexibility of the parent molecule, imparting distinct physical and chemical properties.

Structural and Physical Properties

A summary of the key structural and physical properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| IUPAC Name | (4R,5S,6S,7R)-4,7-bis(hydroxymethyl)-1,3-dioxepane-5,6-diol | [1] |

| CAS Number | 36566-49-1 | [1] |

| Molecular Formula | C₇H₁₄O₆ | [1] |

| Molar Mass | 194.18 g/mol | [1] |

| Melting Point | 174-175 °C | [2] |

| Appearance | White crystalline solid | Inferred from D-mannitol properties[3] |

| Crystal Structure | Data available from CCDC (Number: 163890) | [1] |

Table 1: Key Structural and Physical Properties of this compound

The molecule's structure is defined by a central 1,3-dioxepane ring, which locks the C2 to C5 portion of the mannitol backbone into a specific conformation. This has profound implications for the orientation of the remaining hydroxyl groups at C1, C3, C4, and C6, influencing its reactivity and intermolecular interactions.

Sources

An In-depth Technical Guide to 3-(4-fluorophenyl)-1H-pyrazol-5-amine and its Analogs in Drug Discovery

A Note on CAS Number 36566-49-1: The CAS number 36566-49-1 provided in the topic corresponds to 2,5-O-Methylene-D-mannitol[1]. However, given the specified audience of researchers and drug development professionals, this guide will focus on a class of compounds with high relevance in modern medicinal chemistry: fluorophenyl-substituted pyrazole amines. These structures are integral to numerous developmental and approved therapeutic agents. This guide will provide an in-depth technical overview of the synthesis, properties, and applications of a representative molecule, 3-(4-fluorophenyl)-1H-pyrazol-5-amine, and its derivatives.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs and clinical candidates.[2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of enzyme inhibitors and receptor modulators. The introduction of a fluorophenyl group, a common bioisostere for a phenyl group, often enhances metabolic stability and binding affinity. This guide delves into the technical details of 3-(4-fluorophenyl)-1H-pyrazol-5-amine, a key building block and pharmacophore in drug discovery.

Physicochemical and Safety Data

A comprehensive understanding of the physicochemical properties and safety profile of a compound is paramount for its application in research and development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C9H8FN3 | PubChem |

| Molecular Weight | 177.18 g/mol | PubChem |

| Appearance | Off-white to light yellow powder | N/A |

| Melting Point | 154 - 158 °C | Sigma-Aldrich |

| Solubility | Soluble in DMSO and methanol | N/A |

| pKa | N/A | N/A |

Note: Some data, such as appearance and solubility, are typical for this class of compounds and may vary based on purity and crystalline form. pKa values would need to be determined experimentally.

Safety and Handling

Substituted pyrazoles, including 3-(4-fluorophenyl)-1H-pyrazol-5-amine and its analogs, are considered hazardous chemicals and should be handled with appropriate precautions.

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4] Harmful if swallowed.[4]

-

Precautionary Measures:

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[3]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[5][6]

-

Synthesis and Characterization

The synthesis of substituted pyrazoles is a well-established field in organic chemistry, with several reliable methods available.

General Synthesis Workflow

The most common and versatile method for the synthesis of 3-substituted-1H-pyrazol-5-amines involves the cyclocondensation of a β-ketonitrile with hydrazine or a hydrazine derivative.

Caption: General synthesis workflow for 3-(4-fluorophenyl)-1H-pyrazol-5-amine.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a solution of 4-fluorobenzoylacetonitrile (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) and a catalytic amount of acetic acid.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

-

Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Characterization: Confirm the identity and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.

Applications in Drug Discovery

The 3-(4-fluorophenyl)-1H-pyrazol-5-amine scaffold is a versatile building block for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors.

Kinase Inhibition

Many kinase inhibitors utilize the aminopyrazole core to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket. The 4-fluorophenyl moiety often occupies a hydrophobic pocket, contributing to the overall binding affinity and selectivity.

Caption: Binding mode of a 3-(4-fluorophenyl)-1H-pyrazol-5-amine-based inhibitor in a kinase active site.

Notable Examples in Literature

| Compound Class | Target | Therapeutic Area | Reference |

| Pyrazolopyrimidines | Cyclin-Dependent Kinases (CDKs) | Oncology | [7] |

| Aminopyrazole-based inhibitors | p38 MAP Kinase | Inflammation | [8] |

| Quinazoline derivatives | Aurora Kinase B | Oncology | [9] |

| Pyrazole carboxamides | RET kinase | Oncology | [10] |

The versatility of the aminopyrazole scaffold allows for synthetic diversification at multiple points, enabling the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles. The development of selective CDK2 inhibitors and p38 MAP kinase inhibitors are prominent examples where this scaffold has been successfully employed.[7][8]

Conclusion

3-(4-fluorophenyl)-1H-pyrazol-5-amine and its derivatives represent a cornerstone in modern medicinal chemistry. Their straightforward synthesis, coupled with their ability to form key interactions with biological targets, has solidified their importance in the development of novel therapeutics, particularly in oncology and inflammation.[10][11] A thorough understanding of their properties, synthesis, and biological applications is essential for researchers and scientists working in the field of drug discovery.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine. National Center for Biotechnology Information.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). National Institutes of Health.

- Fisher Scientific. (2025). Safety Data Sheet: 5-Amino-4-(4-fluorophenyl)-1H-pyrazole.

- Biosynth. (2021). Safety Data Sheet: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.).

- Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. (n.d.). PubMed.

- CymitQuimica. (2024). Safety Data Sheet: 1-(4-Fluorophenyl)-1h-pyrazol-4-amine.

- CymitQuimica. (2023). Safety Data Sheet: 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.

- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed.

- PubChem. (n.d.). 3-(4-fluorophenyl)-1H-pyrazol-5-amine. National Center for Biotechnology Information.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.

- Sigma-Aldrich. (n.d.). 1-(4-chlorophenyl)-3-(4-fluorophenyl)-1h-pyrazol-5-amine.

- Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (n.d.). MDPI.

- BLDpharm. (n.d.). 72411-53-1|3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine.

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central.

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.

- Current status of pyrazole and its biological activities. (n.d.). PubMed Central.

- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (n.d.). MDPI.

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd.

- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). DAU.

- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.).

Sources

- 1. This compound | C7H14O6 | CID 99468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. biosynth.com [biosynth.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanistic Nuances of Methylene Acetal Formation on D-Mannitol

This guide provides an in-depth exploration of the synthesis of methylene acetals from D-mannitol, a reaction of significant interest for researchers, medicinal chemists, and professionals in drug development. D-mannitol, a naturally occurring sugar alcohol, is a versatile starting material in the chiral pool and a widely used pharmaceutical excipient.[1][2][3] Its conversion into acetal derivatives is a critical step for subsequent chemical transformations, particularly in the synthesis of complex chiral molecules. This document moves beyond a simple recitation of protocols to dissect the underlying chemical principles, offering a cohesive narrative on reaction mechanisms, regioselectivity, and the rationale behind established laboratory procedures.

The Strategic Importance of D-Mannitol Acetalization

D-mannitol possesses C2 symmetry and six hydroxyl groups, making it a valuable prochiral precursor. The strategic protection of its diol functionalities is paramount for its use in asymmetric synthesis. Methylene acetals, like the more commonly documented isopropylidene acetals (ketals), serve as robust protecting groups that mask specific hydroxyl pairs, allowing for selective reactions at the unprotected positions.[4][5]

The primary synthetic value of D-mannitol diacetals, such as 1,2:5,6-di-O-methylene-D-mannitol, lies in the unmasked central 3,4-diol. This vicinal diol can be readily cleaved via oxidation (e.g., with sodium periodate) to yield two equivalents of a protected, chiral three-carbon building block: 2,3-O-methyleneglyceraldehyde.[5][6][7] This synthon is an invaluable intermediate for the synthesis of a vast array of pharmaceuticals and natural products.

The Core Mechanism: An Acid-Catalyzed Cascade

The formation of a methylene acetal from D-mannitol and a formaldehyde source is a classic example of acid-catalyzed nucleophilic addition to a carbonyl group. The reaction proceeds through a series of reversible steps, culminating in the formation of a stable five-membered dioxolane ring.[8][9]

The generally accepted mechanism involves the following key stages:

-

Carbonyl Activation: The reaction is initiated by the protonation of the formaldehyde carbonyl oxygen by an acid catalyst. This step is crucial as it significantly enhances the electrophilicity of the carbonyl carbon, preparing it for attack by the weakly nucleophilic hydroxyl groups of D-mannitol.[9]

-

Hemiacetal Formation: A primary hydroxyl group of D-mannitol attacks the protonated carbonyl carbon. Subsequent deprotonation yields a hemiacetal intermediate.

-

Oxocarbenium Ion Generation: The hydroxyl group of the hemiacetal is protonated, converting it into a good leaving group (water). The departure of a water molecule results in the formation of a resonance-stabilized oxocarbenium ion.

-

Intramolecular Cyclization: A neighboring hydroxyl group (at C2 or C5) acts as an intramolecular nucleophile, attacking the oxocarbenium ion. This is the ring-forming step.

-

Deprotonation: The final step is the deprotonation of the oxonium ion to yield the neutral, stable cyclic methylene acetal and regenerate the acid catalyst.

This entire sequence is an equilibrium process. To drive the reaction to completion, the water byproduct must be removed from the system, typically by using a Dean-Stark apparatus or a chemical drying agent.[9]

Caption: Favored reaction pathway for the diacetalization of D-mannitol.

Field-Proven Experimental Protocol

While protocols for isopropylidene acetal formation are more common, the principles are directly transferable to methylene acetal synthesis. The following is a representative protocol adapted from well-established procedures for D-mannitol diacetonide synthesis, highlighting the critical reasoning behind each step. [4][5]

Synthesis of 1,2:5,6-Di-O-methylene-D-mannitol

| Parameter | Value/Reagent | Rationale (Expertise & Trustworthiness) |

| Reactants | D-Mannitol, Paraformaldehyde | Paraformaldehyde is a solid polymer of formaldehyde, acting as a convenient anhydrous source, preventing the introduction of water which would inhibit the forward reaction. |

| Catalyst | p-Toluenesulfonic acid (p-TsOH) | A strong acid catalyst that is solid and easy to handle. Lewis acids like ZnCl₂ or BF₃·OEt₂ are also effective alternatives. [4][6] |

| Solvent | Toluene or Dimethylformamide (DMF) | Toluene allows for azeotropic removal of water with a Dean-Stark trap. DMF is a polar aprotic solvent that can help solubilize D-mannitol. |

| Temperature | 80-110 °C (Toluene) or Room Temp (DMF) | Elevated temperature in toluene is for the azeotropic removal of water. The reaction in DMF with a more reactive acetal source can often proceed at room temperature. [5] |

| Monitoring | Thin-Layer Chromatography (TLC) | Essential for self-validation. Tracks the disappearance of polar D-mannitol (low Rf) and the appearance of the less polar diacetal product (higher Rf). Prevents over-running the reaction. |

Step-by-Step Methodology

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add D-mannitol (1.0 equiv), paraformaldehyde (2.2 equiv), a catalytic amount of p-TsOH (0.05 equiv), and toluene.

-

Execution: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to be collected and TLC analysis (e.g., using 10% Methanol in Dichloromethane) shows full consumption of the starting material.

-

Workup & Quenching: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by washing the organic layer with a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This step is critical to prevent acid-catalyzed hydrolysis of the product during purification.

-

Extraction & Isolation: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate it under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to afford the pure 1,2:5,6-di-O-methylene-D-mannitol.

Caption: A self-validating workflow for methylene acetal synthesis.

Conclusion: A Gateway to Chiral Synthesis

The formation of methylene acetals on D-mannitol is a foundational reaction that transforms a simple sugar alcohol into a powerful chiral precursor. A thorough understanding of the acid-catalyzed mechanism, the principles of regioselectivity, and the rationale behind each step of the experimental protocol empowers researchers to optimize conditions and troubleshoot effectively. The resulting 1,2:5,6-di-O-methylene-D-mannitol is not an endpoint but a versatile intermediate, ready for oxidative cleavage to unlock the C3 synthons that are fundamental to modern asymmetric synthesis and drug discovery.

References

-

Dhatrak, N. R., Jagtap, A. B., & Shinde, T. N. (2022). Preparation of 1,2:5,6-Di-O-cyclohexylidene-D-mannitol and 2,3-Cyclohexylidene-D-glyceraldehyde. Organic Syntheses, 99, 363-380. [Link]

- Google Patents. (2013). CN103193756A - Synthesis method of D-mannitol bisketal.

-

Zhang, Y., et al. (2022). A Critical Review on Engineering of d-Mannitol Crystals: Properties, Applications, and Polymorphic Control. MDPI. [Link]

-

da Silva, F. O., et al. (2003). A high yield synthesis of 1,2:5,6-DI-O-isopropylidene-d-mannitol. Journal of the Chilean Chemical Society. [Link]

-

Li, C., et al. (2022). Efficient biosynthesis of D-mannitol by coordinated expression of a two-enzyme cascade. PubMed. [Link]

-

Makkee, M., Kieboom, A. P. G., & van Bekkum, H. (1985). Production Methods of D‐Mannitol. Starch - Stärke. [Link]

-

Scribd. (n.d.). Regioselective Cleavage of D-Mannitol Acetal. [Link]

-

Pharmapproach. (n.d.). Mannitol as Pharmaceutical Excipient. [Link]

-

American Chemical Society. (2016). Greatly Accelerated Condensation of d‑Mannose Diacetonide with Aqueous Formaldehyde (Formalin). ACS Publications. [Link]

-

Chemistry LibreTexts. (2021). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

-

Sharma, G., et al. (2018). Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides. PubMed Central. [Link]

-

Organic Chemistry Tutor. (2024). Acetal Formation Mechanism Step-by-Step Explanation. [Link]

-

Beilstein Journals. (2019). Formaldehyde surrogates in multicomponent reactions. [Link]

-

ResearchGate. (n.d.). Crude D‐(+)‐Glyceraldehyde Obtained from D‐Mannitol‐Diacetonide by Oxidative Cleavage with Sodium Periodate: Its Reactions with Nucleophilic Species. [Link]

-

Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]

-

Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. [Link]

-

Chemistry LibreTexts. (2020). 14.3: Acetal Formation. [Link]

-

Gelmi, M. L., et al. (2016). Efficient conversion of D-mannitol into 1,2:5,6-diacetonide with Aquivion-H as a recyclable catalyst. AIR Unimi. [Link]

-

Li, Y., et al. (2024). The Fabrication, Drug Loading, and Release Behavior of Porous Mannitol. PubMed. [Link]

-

Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. Use of Mannitol as an Excipient for Solid Drug Formulation [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. air.unimi.it [air.unimi.it]

- 6. orgsyn.org [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Historical Preparation of 2,5-O-Methylene-D-mannitol

This guide provides a detailed exploration of the historical chemical synthesis of 2,5-O-Methylene-D-mannitol, a key derivative of the naturally occurring sugar alcohol, D-mannitol. The direct and regioselective synthesis of this compound presents a significant chemical challenge due to the presence of six hydroxyl groups on the D-mannitol backbone. Historically, chemists devised an elegant, multi-stage approach to overcome this, which involves a strategic protection-deprotection sequence. This document serves as a technical resource for researchers, scientists, and professionals in drug development, offering not just protocols but the underlying chemical rationale that guided these foundational methods.

The Synthetic Challenge: Achieving Regioselectivity

The core challenge in synthesizing this compound lies in selectively forming a single methylene acetal bridge between the hydroxyl groups at the C2 and C5 positions, leaving the C1, C3, C4, and C6 hydroxyls free. Direct reaction of D-mannitol with one equivalent of formaldehyde under standard conditions leads to a complex mixture of products. The historical solution, pioneered by Ness, Hann, and Hudson in 1943, circumvents this by first forcing an exhaustive acetalization and then selectively removing the more reactive acetals.[1] This foundational strategy is a testament to classic chemical principles of thermodynamic stability and kinetic reactivity.

The process is logically divided into three primary phases:

-

Exhaustive Acetalization: Formation of a fully protected intermediate, 1,3:2,5:4,6-Tri-O-methylene-D-mannitol.

-

Selective Acetolysis: Regioselective cleavage of the outer acetal rings to yield a diacetylated 2,5-O-methylene core.

-

Saponification: Removal of the acetate protecting groups to furnish the final product.

Phase 1: Exhaustive Acetalization to 1,3:2,5:4,6-Tri-O-methylene-D-mannitol

The initial step involves driving the reaction of D-mannitol with an excess of formaldehyde to completion under harsh acidic conditions. This strategy bypasses the selectivity issue by protecting all available hydroxyl groups.

Causality and Expertise

The use of concentrated hydrochloric acid and an excess of aqueous formaldehyde creates powerful electrophilic conditions, promoting the formation of three separate methylene acetal rings. This reaction yields the highly crystalline and stable tri-acetal. Structurally, this intermediate consists of a central, seven-membered 1,3-dioxepane ring (the 2,5-linkage) fused to two six-membered 1,3-dioxane rings (the 1,3- and 4,6-linkages). The formation of this specific, highly-ordered structure is thermodynamically favored under these forcing conditions.

Experimental Protocol: Synthesis of 1,3:2,5:4,6-Tri-O-methylene-D-mannitol[2]

-

Reaction Setup: In a large round-bottomed flask equipped with a mechanical stirrer, introduce D-mannitol (250 g, 1.37 mol) and a 37% aqueous formaldehyde solution (500 ml).

-

Acid Catalysis: While stirring, carefully add concentrated hydrochloric acid (500 ml). A clear solution should be obtained.

-

Reaction Conditions: Maintain the solution temperature at 45-50°C for 120 hours. Colorless crystals will begin to precipitate from the solution. To obtain larger crystals, stirring may be halted once all the initial D-mannitol has dissolved.

-

Work-up and Isolation: After the reaction period, cool the mixture to 10°C. Filter the crystalline solid.

-

Safety Note: Mixtures of formaldehyde and hydrochloric acid are considered carcinogenic and should be handled with appropriate precautions in a well-ventilated fume hood.

-

-

Purification: Wash the collected crystals thoroughly with ice-water, followed by a 5% aqueous sodium carbonate solution until the washings are free from acid.

-

Drying: Dry the purified crystals at room temperature to yield 1,3:2,5:4,6-Tri-O-methylene-D-mannitol. A typical yield is approximately 94% (281.5 g).[2]

Diagram 1: Synthesis of the tri-methylene intermediate.

Phase 2: Selective Acetolysis

This phase is the strategic heart of the synthesis. The tri-acetal is subjected to acetolysis—cleavage by acetic anhydride in the presence of a strong acid catalyst—which selectively opens the outer rings.

Causality and Expertise

The regioselectivity of this step is governed by the relative stability of the fused ring systems. The six-membered 1,3- and 4,6-dioxane rings are kinetically more labile and susceptible to acid-catalyzed cleavage than the central, more thermodynamically stable seven-membered 2,5-dioxepane ring. The acetolysis conditions are carefully controlled to favor the opening of the two outer rings. The newly freed primary (C1, C6) and secondary (C3, C4) hydroxyl groups are immediately trapped and protected as acetate esters, preventing further reaction and preserving the central 2,5-O-methylene core. The product of this reaction is 1,6-di-O-acetyl-3,4-di-O-acetoxymethyl-2,5-O-methylene-D-mannitol, as confirmed by subsequent studies on the original acetolysis reaction.[3] For the synthesis of the parent diol, a simpler intermediate, 1,6-Di-O-acetyl-2,5-O-methylene-D-mannitol, is formed under specific conditions before final hydrolysis.

Experimental Protocol: Acetolysis of the Tri-Methylene Intermediate[2][3]

-

Reagent Preparation: Prepare an acetylation reagent from acetic anhydride (280 ml), glacial acetic acid (120 ml), and concentrated sulfuric acid (4 ml). This should be done in a flask cooled in an ice bath.

-

Reaction: To the stirred, cold acetylation reagent, add finely powdered 1,3:2,5:4,6-tri-O-methylene-D-mannitol (80 g, 0.367 mol) in portions.

-

Reaction Conditions: Remove the external cooling bath. The solid material should dissolve within approximately 20-25 minutes.

-

Isolation: The acetylated product will begin to crystallize from the reaction mixture. Upon completion, the intermediate (1,6-di-O-acetyl-2,5-O-methylene-D-mannitol or its acetoxymethyl derivative depending on precise conditions) is isolated for the next step.

Phase 3: Saponification to this compound

The final step is a straightforward deprotection to remove the acetate esters, yielding the target diol.

Causality and Expertise

Saponification is a classic ester hydrolysis reaction. A strong base, such as sodium methoxide in methanol, acts as a nucleophile, attacking the carbonyl carbon of the acetate groups. This cleaves the ester linkages, liberating the free hydroxyl groups and forming methyl acetate as a byproduct. The reaction is typically rapid and clean, providing the final product in high purity after crystallization.

Experimental Protocol: Deacetylation[2]

-

Reaction Setup: Dissolve the acetylated intermediate (e.g., 40 g) in a suitable solvent like chloroform (400 ml) and cool the solution to 5°C.

-

Base Addition: Add a 0.2 M solution of sodium methoxide in methanol (40 ml) to the cooled solution.

-

Reaction Conditions: Keep the mixture at 5°C overnight. The product, this compound, will precipitate as colorless crystals.

-

Isolation and Purification: Filter the crystals, wash with cold chloroform, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Diagram 2: The selective deprotection pathway.

Overall Experimental Workflow

The entire synthetic sequence is a robust process that proceeds from a readily available starting material to a valuable, selectively protected chiral building block.

Diagram 3: Comprehensive experimental workflow.

Data Summary

The physical properties of the key compounds in this synthesis are critical for identification and validation at each stage.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| D-Mannitol | C₆H₁₄O₆ | 182.17 | 166-168 |

| 1,3:2,5:4,6-Tri-O-methylene-D-mannitol | C₉H₁₄O₆ | 218.21 | 230-232[2] |

| This compound | C₇H₁₄O₆ | 194.18 | 174-175 |

References

-

Ness, A. T., Hann, R. M., & Hudson, C. S. (1943). The Acetolysis of Trimethylene-D-mannitol. 2,5-Methylene-D-mannitol. Journal of the American Chemical Society, 65(11), 2215–2219. ([Link])

- European Patent No. EP0179031A2. (1986). Method for the synthesis of pharmacologically active aryloxypropanol amine compounds. ()

-

Hanson, A. W. (1986). Structure of 1,3:2,5:4,6-tri-O-methylene-D-mannitol. Acta Crystallographica Section C, 42(5), 636-638. ([Link])

-

PubChem Compound Summary for CID 99468, this compound. National Center for Biotechnology Information. ([Link])

-

Bonner, T. G., Bourne, E. J., & Lewis, D. (1967). The Reaction of Acetic Acid-Trifluoroacetic Anhydride and of Acetic Anhydride-Sulphuric Acid-Acetic Acid with 1,3:2,5:4,6-Tri-O-methylene-D-mannitol. Journal of the Chemical Society C: Organic, 2321. ([Link])

Sources

An In-depth Technical Guide to the Solubility of 2,5-O-Methylene-D-mannitol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of a Unique Mannitol Derivative

As a Senior Application Scientist, my experience has shown that a deep understanding of a molecule's physicochemical properties is the bedrock of successful research and development, particularly in the pharmaceutical and chemical industries. The solubility of a compound is not merely a data point; it is a critical parameter that dictates its behavior in various systems, from reaction media to biological environments. This guide is dedicated to a molecule of growing interest: 2,5-O-Methylene-D-mannitol. While its parent compound, D-mannitol, is well-characterized, this derivative presents a unique solubility profile that warrants a detailed exploration.

This document moves beyond a simple recitation of data. It is structured to provide a comprehensive understanding of why this compound exhibits certain solubility characteristics. We will delve into the theoretical underpinnings of its solubility, offer a predictive overview, and, most importantly, provide a robust experimental framework for you to determine its solubility with precision in your own laboratory settings. This approach is designed to empower you, the researcher, with not just information, but also the practical methodology to advance your work with confidence.

Unveiling this compound: Structure and Significance

This compound is a derivative of D-mannitol, a six-carbon sugar alcohol.[1] The key structural modification in this molecule is the introduction of a methylene bridge, forming an acetal between the C2 and C5 hydroxyl groups of the mannitol backbone. This seemingly small change has a profound impact on the molecule's conformation and, consequently, its physical and chemical properties.

Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C7H14O6 | [2][3] |

| Molar Mass | 194.18 g/mol | [2][3] |

| Melting Point | 174-175°C | [2] |

The presence of the methylene acetal ring introduces a degree of rigidity to the otherwise flexible mannitol structure. It also reduces the number of free hydroxyl groups available for hydrogen bonding, a critical factor influencing solubility.

A Theoretical Framework for Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For a molecule like this compound, the primary intermolecular forces at play are hydrogen bonding and dipole-dipole interactions.

The Impact of the Methylene Bridge

The introduction of the methylene acetal group has two opposing effects on the molecule's solubility in polar solvents:

-

Reduced Hydrogen Bonding Capacity: By engaging two of the six hydroxyl groups of mannitol in the acetal linkage, the number of sites available for hydrogen bonding with a polar solvent is reduced. This would theoretically decrease its solubility in highly polar protic solvents like water and alcohols compared to its parent compound, D-mannitol. D-mannitol itself is highly soluble in water due to its numerous hydroxyl groups that readily form hydrogen bonds.[1][4]

-

Altered Polarity: The acetal group is less polar than the two hydroxyl groups it replaces. This modification slightly decreases the overall polarity of the molecule, which could enhance its solubility in less polar organic solvents.

Predicting Solubility in Different Solvent Classes

Based on these structural considerations, we can predict the solubility behavior of this compound in various classes of organic solvents:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): The solubility in these solvents is expected to be lower than that of D-mannitol due to the reduced number of free hydroxyl groups. However, the remaining hydroxyl groups should still allow for some degree of solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents can act as hydrogen bond acceptors but not donors. The solubility in solvents like DMSO and DMF is likely to be significant, as is the case for the related compound 2,5-anhydro-D-mannitol, which is reported to be soluble in these solvents at approximately 30 mg/mL and 25 mg/mL, respectively.[5]

-

Nonpolar Solvents (e.g., hexane, toluene, ethers): Given the presence of multiple polar hydroxyl groups, this compound is expected to have very limited to no solubility in nonpolar solvents, similar to D-mannitol which is insoluble in hydrocarbons and ethers.[6]

Estimated Qualitative Solubility Profile

The following table provides a predicted qualitative solubility profile for this compound in a range of common organic solvents. It is crucial to note that this is an estimation based on theoretical principles and analogies to similar compounds. Experimental verification is strongly recommended.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Water | Polar Protic | Soluble | Presence of free hydroxyl groups for hydrogen bonding, though likely less soluble than D-mannitol. |

| Methanol | Polar Protic | Soluble | Similar to water, capable of hydrogen bonding. |

| Ethanol | Polar Protic | Moderately Soluble | Lower polarity than methanol may slightly reduce solubility. |

| Isopropanol | Polar Protic | Sparingly Soluble | Increased hydrocarbon character compared to ethanol. |

| Acetone | Polar Aprotic | Sparingly Soluble | Can act as a hydrogen bond acceptor, but its lower polarity may limit solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Strong hydrogen bond acceptor, known to dissolve similar polyols.[5] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Another strong hydrogen bond acceptor.[5] |

| Acetonitrile | Polar Aprotic | Sparingly Soluble | Less polar than DMSO and DMF. |

| Dichloromethane | Nonpolar | Insoluble | Insufficient polarity to overcome the intermolecular forces of the solute. |

| Toluene | Nonpolar | Insoluble | Aromatic hydrocarbon with no capacity for hydrogen bonding. |

| Hexane | Nonpolar | Insoluble | Aliphatic hydrocarbon, highly nonpolar. |

| Diethyl Ether | Nonpolar | Insoluble | Limited polarity and inability to effectively solvate the hydroxyl groups.[6] |

A Practical Guide to Experimental Solubility Determination

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility and is highly recommended.[7][8]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the procedure for determining the equilibrium solubility of this compound in a given organic solvent.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-RI, GC-FID, or gravimetric analysis)

Protocol:

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of vials. The "excess" should be enough to ensure that a solid phase remains after equilibrium is reached.

-

Add a precise volume of the chosen organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker and agitate at a constant speed. A temperature of 25°C is standard, but other temperatures can be investigated as needed.

-

Allow the mixture to equilibrate for a sufficient period. For crystalline compounds, 24 to 72 hours is typically recommended to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, tared vial (for gravimetric analysis) or a volumetric flask for dilution (for chromatographic analysis). This step is critical to remove any undissolved solid particles.

-

-

Concentration Analysis:

-

Gravimetric Method:

-

Accurately weigh the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculate the solubility as the mass of the solute per mass or volume of the solvent.

-

-

Chromatographic Method (e.g., HPLC):

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Dilute the filtered sample to a concentration that falls within the calibration range.

-

Analyze the standards and the sample using an appropriate chromatographic method.

-

Determine the concentration of the sample from the calibration curve and calculate the original solubility, accounting for any dilutions.

-

-

Visualizing the Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Critical Factors Influencing Solubility Measurements

To ensure the integrity of your solubility data, consider the following factors:

-

Purity of Compound and Solvent: Impurities can significantly alter the measured solubility. Always use high-purity materials.

-

Temperature Control: Solubility is temperature-dependent. Maintain and accurately report the temperature at which the measurements are made.

-

Solid State Properties: The crystalline form (polymorphism) of the compound can affect its solubility. It is important to characterize the solid phase before and after the experiment to ensure no phase transitions have occurred.

-

pH of the Medium: For ionizable compounds, pH is a critical factor. While this compound is not expected to be ionizable, this is a crucial consideration for other molecules.

Conclusion: A Foundation for Further Research

The solubility of this compound in organic solvents is a key parameter for its application in synthesis, purification, and formulation. While direct experimental data is not widely available in the literature, a theoretical understanding of its structure allows for a reasoned prediction of its solubility behavior. The introduction of the methylene acetal bridge likely reduces its solubility in polar protic solvents compared to D-mannitol, while potentially enhancing it in polar aprotic solvents.

Ultimately, the predictive models presented in this guide serve as a starting point. The robust experimental protocol provided herein is designed to empower researchers to generate the precise, high-quality data necessary to advance their work. Accurate solubility data is not just a requirement for publication; it is a fundamental pillar of sound scientific and developmental research.

References

- Study of solubility of mannitol in different organic solvents.

- This compound - ChemBK.

- This compound | C7H14O6 | CID 99468 - PubChem.

- D-Mannitol | Solubility of Things.

- This compound | CAS#:36566-49-1 | Chemsrc.

- This compound | 36566-49-1 - ChemicalBook.

- PRODUCT INFORMATION - Cayman Chemical.

- Mannitol - Sciencemadness Wiki.

- MANNITOL - Food and Agriculture Organization of the United Nations.

- D(−)Mannitol | CAS 69-65-8 | SCBT - Santa Cruz Biotechnology.

- solubility experimental methods.pptx - Slideshare.

- A review of methods for solubility determination in biopharmaceutical drug characterization.

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C7H14O6 | CID 99468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Study of solubility of mannitol in different organic solvents. [diposit.ub.edu]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. fao.org [fao.org]

- 7. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Emerging Biological Significance of D-Mannitol Acetals: A Technical Guide for Researchers and Drug Development Professionals

Foreword: Beyond a Simple Polyol - Unveiling the Potential of D-Mannitol's Acetal Derivatives

D-mannitol, a ubiquitous sugar alcohol, has long been a staple in the pharmaceutical industry, valued for its properties as an excipient, osmotic diuretic, and a key component in drug delivery systems.[1][2] However, the true potential of this versatile molecule may lie in its chemically modified forms, particularly its acetal derivatives. By protecting the hydroxyl groups of D-mannitol through acetalation, we unlock a class of compounds with unique stereochemical properties and a surprising range of biological activities. This guide serves as an in-depth exploration of the synthesis, biological relevance, and potential applications of D-mannitol acetals, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this promising area of study. We will delve into their roles as chiral building blocks for complex therapeutics, their intrinsic antimicrobial and anticancer properties, and their burgeoning applications in advanced drug delivery systems.

The Chemistry of D-Mannitol Acetals: Synthesis and Structural Diversity

The conversion of D-mannitol's hydroxyl groups into acetals is a cornerstone of its chemical utility. This transformation not only serves as a protective strategy in multi-step syntheses but also imparts new physicochemical properties to the parent molecule. The most common and synthetically valuable D-mannitol acetal is 1,2:5,6-di-O-isopropylidene-D-mannitol, often referred to as diacetone-D-mannitol.

The synthesis of D-mannitol acetals can be achieved through various methods, with the choice of reagents and conditions influencing the yield and the type of acetal formed.[3]

Experimental Protocol: High-Yield Synthesis of 1,2:5,6-di-O-isopropylidene-D-mannitol

This protocol outlines a reliable and high-yield method for the preparation of 1,2:5,6-di-O-isopropylidene-D-mannitol.[4]

Materials:

-

D-mannitol

-

Anhydrous acetone

-

Zinc chloride (ZnCl₂)

-

Sodium carbonate (Na₂CO₃)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Büchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of D-mannitol (e.g., 10 g) in anhydrous acetone (e.g., 200 mL) in a round-bottom flask, add anhydrous zinc chloride (e.g., 2.7 molar excess) in portions.

-

Stir the mixture at room temperature. The reaction progress can be monitored by the dissolution of D-mannitol, which typically occurs within 5 hours, indicating the formation of the acetal.

-

Once the reaction is complete, neutralize the excess acid catalyst by adding a saturated solution of sodium carbonate in water with vigorous stirring until the effervescence ceases.

-

Filter the mixture through a Büchner funnel to remove the zinc salts. Wash the filter cake with acetone.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain a syrup.

-

Dissolve the syrup in diethyl ether and wash with water in a separatory funnel to remove any remaining inorganic salts and unreacted D-mannitol.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., diethyl ether/petroleum ether) to obtain pure 1,2:5,6-di-O-isopropylidene-D-mannitol as a white crystalline solid.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as:

-

¹H and ¹³C NMR spectroscopy: To confirm the presence of the isopropylidene groups and the mannitol backbone.

-

FT-IR spectroscopy: To identify the characteristic functional groups.

-

Melting point determination: To compare with the literature value.

-

Mass spectrometry: To confirm the molecular weight.

Intrinsic Biological Activities of D-Mannitol Acetals

While often viewed as mere intermediates, D-mannitol acetals and their derivatives have demonstrated noteworthy biological activities, suggesting their potential as therapeutic agents in their own right.

Antimicrobial and Antifungal Activity

There is growing evidence that D-mannitol acetals possess antimicrobial properties. Specifically, 1,2:5,6-di-O-isopropylidene-D-mannitol has been investigated for its potential as an antimicrobial agent against various bacteria and fungi.[5] This intrinsic activity, combined with the known ability of the parent D-mannitol to enhance the sensitivity of bacteria to antibiotics, presents an intriguing avenue for the development of novel antimicrobial strategies. Further research is warranted to elucidate the spectrum of activity and the mechanism of action of these compounds.

Anticancer Potential

Recent studies have highlighted the significant cytotoxic effects of metal complexes incorporating D-mannitol acetal ligands. A series of palladium(II) pyridyl-imine Schiff base complexes containing boronate esters of 1,2:5,6-di-O-isopropylidene-D-mannitol have shown moderate to good cytotoxicity against human colon cancer (HT-29) and breast cancer (MDA-MB-231) cell lines.[6]

| Compound ID | Cell Line | IC₅₀ (µM)[6] |

| 5a | HT-29 | 6.71 |

| MDA-MB-231 | 8.58 | |

| 5d (containing 1,2:5,6-di-O-isopropylidene-D-mannitol) | HT-29 | Significantly more toxic than cisplatin |

Notably, one of the 1,2:5,6-di-O-isopropylidene-D-mannitol complexes exhibited a toxicity against HT-29 cells that was two-fold higher than that of the widely used chemotherapy drug, cisplatin.[6] Importantly, these complexes were found to be less toxic to non-tumorigenic human embryonic kidney cells (HEK-293T), suggesting a degree of selectivity for cancer cells.[6] The proposed mechanism of action involves the intercalation of these complexes with DNA.[6]

This research opens the door for the design and synthesis of new D-mannitol acetal-based coordination compounds as potential anticancer agents with improved efficacy and reduced side effects.

D-Mannitol Acetals as Chiral Scaffolds in Drug Design

The C₂-symmetric nature of many D-mannitol acetals makes them invaluable chiral building blocks for the asymmetric synthesis of complex biologically active molecules. Their rigid, well-defined stereochemistry allows for precise control over the spatial arrangement of functional groups, a critical factor in drug-receptor interactions.

Synthesis of Anticancer Agents and Enzyme Inhibitors

The regioselective cleavage of bis-benzylidene acetals of D-mannitol has been instrumental in the stereoselective synthesis of the anticancer agent OGT2378 and glycosidase inhibitor derivatives.[7] This synthetic strategy underscores the importance of D-mannitol acetals as versatile intermediates in the development of novel therapeutics.

Asymmetric Synthesis of Propranolol

The C₂ symmetry of D-mannitol acetals has also been exploited in the asymmetric synthesis of (2S)-propranolol, a beta-blocker used to treat various cardiovascular conditions.[8] Utilizing D-mannitol as a chiral starting material allows for the production of the specific enantiomer required for therapeutic activity, thereby avoiding the side effects associated with the racemic mixture.

Future Directions: D-Mannitol Acetals in Advanced Drug Delivery

The unique chemical properties of D-mannitol acetals position them as promising candidates for the development of next-generation drug delivery systems.

pH-Responsive Drug Delivery

Acetal linkages are known to be stable at physiological pH but are susceptible to hydrolysis under acidic conditions. This property can be harnessed to create pH-responsive drug delivery systems that release their therapeutic cargo in the acidic microenvironments of tumors or intracellular compartments like endosomes and lysosomes.[2][9] Polymers and nanoparticles incorporating D-mannitol acetal moieties could be designed to remain intact in the bloodstream and selectively release the drug upon reaching the target site.

Biodegradable Polymers and Hydrogels

D-mannitol, being a naturally occurring and biocompatible molecule, is an excellent candidate for the synthesis of biodegradable polymers. Acetalated D-mannitol derivatives can be polymerized to form polyesters or polycarbonates that degrade into non-toxic byproducts. These polymers could be formulated into nanoparticles for targeted drug delivery or as hydrogels for sustained local drug release.

Conclusion and Outlook

D-mannitol acetals represent a class of compounds with significant and underexplored biological relevance. Beyond their established role as chiral synthons, they exhibit intrinsic antimicrobial and anticancer activities that warrant further investigation. Their unique chemical properties, particularly the pH-sensitivity of the acetal linkage, make them highly attractive for the design of sophisticated drug delivery systems. As our understanding of the synthesis and biological activities of D-mannitol acetals continues to grow, we can expect to see their translation into novel therapeutic agents and advanced drug delivery platforms, ultimately benefiting patients across a range of disease areas. This guide serves as a call to action for the scientific community to further explore the rich and promising field of D-mannitol acetal chemistry and biology.

References

-

Reddy, E. R., Trivedi, R., Sarma, A. V. S., Sridhar, B., Anantaraju, H. S., Sriram, D., Yogeeswari, P., & Nagesh, N. (2015). Sugar-boronate ester scaffold tethered pyridyl-imine palladium(II) complexes: synthesis and their in vitro anticancer evaluation. Dalton Transactions, 44(42), 18427–18442. [Link][6]

-

Reddy, K. H., & Kumar, K. A. (2007). Regioselective reductive cleavage of bis-benzylidene acetal: stereoselective synthesis of anticancer agent OGT2378 and glycosidase inhibitor 1,4-dideoxy-1,4-imino-l-xylitol. The Journal of Organic Chemistry, 72(15), 5850–5853. [Link][7]

-

Debost, J. L., Gelas, J., & Horton, D. (1983). Selective preparation of mono- and diacetals of D-mannitol. The Journal of Organic Chemistry, 48(8), 1381–1385. [Link]

- Zhao, S. (2021). Methods used in Cytotoxicity Assays n vitro. Journal of Biomedical and Pharmaceutical Sciences, 4(e329).

-

Ankit Cellulose. (2024, January 4). Mannitol in the Pharmaceutical Industry: Applications and Benefits. Retrieved from [Link][1]

- Suresh Sahni & Israel Cabasso. (1988). Synthesis and characterization of acrylated phosphonates and their polymers having 1,3‐dioxolane and 1,3‐dioxane moieties derived from brominated cyclic acetals of polyols through the Arbuzov reaction. II. Journal of Polymer Science Part A: Polymer Chemistry, 26(11), 2959-2973.

- Hilaris Publisher. (2012). Selective Synthesis of Some New Carbohydrate Derivatives: Antimicrobial Screening Studies against Human and Phytopathogens. Journal of Microbial & Biochemical Technology, 4(5).

- Niles, A. L., Moravec, R. A., & Riss, T. L. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669.

-

MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link][10]

-

Routledge. (2007). Antimicrobial Suscipibility Testing Protocols. Retrieved from [Link][11]

-

da Silva, F. O., de Souza, E. S., & Alvarenga, E. S. (2007). A high yield synthesis of 1,2:5,6-DI-O-isopropylidene-d-mannitol. Journal of the Chilean Chemical Society, 52(1), 1113-1115. [Link][4]

-

PubChem. (n.d.). 1,2:5,6-di-O-isopropylidene-D-mannitol. Retrieved from [Link][12]

-

Alvarenga, E. S., & da Silva, F. O. (2006). Synthesis of 2,3-O-isopropylidene-D-glyceraldehyde (3). Journal of the Chilean Chemical Society, 51(3), 987-989. [Link][3]

- ResearchGate. (n.d.).

- O'Brien, E., et al. (2020). Multigram-Scale Synthesis of 2,5-Dideoxy-2,5-imino-d-mannitol (DMDP) and 2,5-Dideoxy-2,5-imino-d-glucitol (DGDP) from d-Fructose and l-Sorbose Using a Regioselective Appel Reaction. The Journal of Organic Chemistry, 85(4), 2135-2144.

- Galbis, J. A., et al. (2002). Synthesis of D-mannitol and L-iditol derivatives as monomers for the preparation of new regioregular AABB-type polyamides.

- Hilaris Publisher. (2012). Selective Synthesis of Some New Carbohydrate Derivatives: Antimicrobial Screening Studies against Human and Phytopathogens. Journal of Microbial & Biochemical Technology, 4(5).

-

Journal of Controlled Release. (2020). Acetal containing polymers as pH-responsive nano-drug delivery systems. 328, 736-761. [Link][2]

- ResearchGate. (2020). Acetal containing polymers as pH-responsive nano-drug delivery systems.

- Semantic Scholar. (2007). Antimicrobial Susceptibility Testing Protocols.

-

J&K Scientific. (n.d.). 1,2:5,6-Di-O-isopropylidene-D-mannitol | 1707-77-3. Retrieved from [Link][13]

- National Institute of Oceanography. (n.d.). Discovery of cytotoxic natural products from Red Sea sponges: Structure and synthesis.

- MDPI. (2022). A Critical Review on Engineering of d-Mannitol Crystals: Properties, Applications, and Polymorphic Control. Crystals, 12(3), 394.

- National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing.

- National Center for Biotechnology Information. (2024). The Fabrication, Drug Loading, and Release Behavior of Porous Mannitol. Pharmaceutics, 16(2), 245.

- MDPI. (2024). Engineering Large Porous Mannitol-PVA Microparticles for Extended Drug Delivery via Spray Drying. Pharmaceutics, 16(1), 114.

- ResearchGate. (n.d.). Asymmetric synthesis of (2S)-propranolol using D-mannitol.

- National Center for Biotechnology Information. (2016). Design of Lipophilic Prodrugs to Improve Drug Delivery and Efficacy. Current Drug Targets, 17(15), 1773-1798.

- National Center for Biotechnology Information. (2014). D-galactose as a vector for prodrug design. Current Topics in Medicinal Chemistry, 14(22), 2546-2559.

- MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(21), 6691.

Sources

- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Acetal containing polymers as pH-responsive nano-drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. biosynth.com [biosynth.com]

- 6. Sugar-boronate ester scaffold tethered pyridyl-imine palladium(II) complexes: synthesis and their in vitro anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. routledge.com [routledge.com]

- 12. 1,2:5,6-di-O-isopropylidene-D-mannitol | C12H22O6 | CID 96011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. jk-sci.com [jk-sci.com]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2,5-O-Methylene-D-mannitol

For: Researchers, scientists, and drug development professionals.

Introduction

2,5-O-Methylene-D-mannitol is a key chiral building block in synthetic organic chemistry, valued for its rigid structure and stereochemically defined hydroxyl groups. Its unique cyclic acetal structure, bridging the C2 and C5 positions of the D-mannitol backbone, provides a versatile scaffold for the synthesis of a wide range of complex molecules, including nucleoside analogues, enzyme inhibitors, and other biologically active compounds. The strategic placement of the methylene bridge leaves the C1, C3, C4, and C6 hydroxyl groups available for further functionalization, making it an invaluable starting material in medicinal chemistry and drug discovery.

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The procedure outlined is based on established methodologies and is designed to be a self-validating system, ensuring reproducibility and high purity of the final product. We will delve into the causality behind experimental choices, offering insights that are field-proven to enhance success in the laboratory.

Reaction Scheme

The synthesis of this compound from D-mannitol involves a two-step process:

-

Benzoylation and Acetal Formation: D-mannitol is first selectively benzoylated at the primary C1 and C6 positions. This is followed by the formation of a benzylidene acetal at the C3 and C4 positions. The remaining free hydroxyl groups at C2 and C5 are then reacted with paraformaldehyde to form the desired methylene bridge.

-

Debenzoylation: The benzoyl protecting groups at the C1 and C6 positions are removed to yield the final product, this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

| Reagent/Parameter | Molar Mass ( g/mol ) | Amount | Moles | Notes |

| 1,6-dibenzoyl-3,4-benzylidene-D-mannitol | 478.50 | (To be determined by user) | (Calculated) | Starting material for the first step. |

| Paraformaldehyde | (CH₂O)n | (To be determined by user) | (Calculated) | Source of formaldehyde for methylene bridge. |

| Benzene | 78.11 | (To be determined by user) | - | Solvent for the reaction. |

| Drierite (Anhydrous CaSO₄) | 136.14 | (To be determined by user) | - | Desiccant to remove water. |

| Debenzoylation Reagent | - | (To be determined by user) | - | e.g., Sodium methoxide in methanol. |

Detailed Synthesis Protocol

PART 1: Synthesis of 1,6-dibenzoyl-2,5-methylene-3,4-benzylidene-D-mannitol

This initial step involves the formation of the crucial methylene bridge on a protected D-mannitol derivative. The choice of starting material, 1,6-dibenzoyl-3,4-benzylidene-D-mannitol, is strategic as it leaves only the hydroxyl groups at the C2 and C5 positions available for reaction, ensuring the regioselective formation of the desired 2,5-O-methylene acetal.

Materials:

-

1,6-dibenzoyl-3,4-benzylidene-D-mannitol

-

Paraformaldehyde

-

Anhydrous calcium sulfate (Drierite)

-

Benzene

-

Heating apparatus with temperature control (e.g., heating mantle with a stirrer)

-

Reaction vessel (e.g., round-bottom flask)

-

Condenser

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine 1,6-dibenzoyl-3,4-benzylidene-D-mannitol, paraformaldehyde, and Drierite in benzene.

-

Expert Insight: The use of Drierite is critical to remove any traces of water, which can inhibit the acid-catalyzed acetal formation. Paraformaldehyde is used as a solid source of formaldehyde, which depolymerizes upon heating to provide gaseous formaldehyde for the reaction.

-

-

Reaction Conditions: Heat the reaction mixture to 150°C.

-

Causality: The high temperature is necessary to facilitate the depolymerization of paraformaldehyde and to drive the acetalation reaction to completion.

-

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable method, such as thin-layer chromatography (TLC), until the starting material is consumed.

-

Isolation and Purification: Upon completion, cool the reaction mixture and isolate the crude product. The product, 1,6-dibenzoyl-2,5-methylene-3,4-benzylidene-D-mannitol, can be purified by recrystallization or column chromatography. The expected melting point of the purified product is 151-152°C.

PART 2: Debenzoylation to Yield this compound

In this final step, the benzoyl protecting groups at the C1 and C6 positions are removed to yield the target molecule. This is a standard deprotection step in carbohydrate chemistry.

Materials:

-

1,6-dibenzoyl-2,5-methylene-3,4-benzylidene-D-mannitol (from Part 1)

-

Debenzoylation reagent (e.g., sodium methoxide in methanol)

-

Apparatus for carrying out the deprotection reaction

-

Solvents for workup and purification

Procedure:

-

Deprotection Reaction: Dissolve the 1,6-dibenzoyl-2,5-methylene-3,4-benzylidene-D-mannitol in a suitable solvent and treat it with a debenzoylation reagent.

-

Expert Insight: The choice of debenzoylation conditions should be mild enough to avoid cleavage of the methylene and benzylidene acetals.

-

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully converted to the product.

-

Workup and Purification: Quench the reaction and perform an appropriate workup to isolate the crude this compound. The final product can be purified by recrystallization to obtain a high-purity solid.

Trustworthiness and Self-Validation

The protocol described above is designed to be self-validating through the characterization of the intermediate and final products. The melting point of the intermediate, 1,6-dibenzoyl-2,5-methylene-3,4-benzylidene-D-mannitol (151-152°C), serves as a key checkpoint for the success of the first step. The final product, this compound, should be characterized by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination to confirm its identity and purity.

Conclusion